1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidine-2-thione

Description

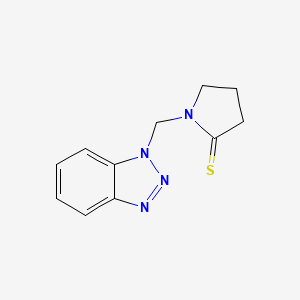

Structure

3D Structure

Properties

IUPAC Name |

1-(benzotriazol-1-ylmethyl)pyrrolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c16-11-6-3-7-14(11)8-15-10-5-2-1-4-9(10)12-13-15/h1-2,4-5H,3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSPERRSEGQHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)N(C1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidine-2-thione typically involves the reaction of benzotriazole derivatives with pyrrolidine-2-thione under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzotriazole, followed by nucleophilic substitution with a halomethyl pyrrolidine-2-thione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidine-2-thione can undergo various types of chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

Reduction: The benzotriazole ring can be reduced under specific conditions.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzotriazole derivatives.

Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidine-2-thione exhibits various biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial properties. In studies evaluating its effectiveness against bacterial strains, it demonstrated comparable minimum inhibitory concentrations (MIC) to established antibiotics like cefotaxime against pathogens such as Bacillus subtilis and Chlamydia pneumoniae .

Anticancer Properties

In vitro studies have revealed that derivatives of this compound can inhibit the growth of cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxicity was measured using the MTT assay, indicating moderate to potent activity against these cell lines . The structure-activity relationship (SAR) highlighted the importance of specific substituents on the benzothiazole moiety in enhancing anticancer efficacy.

Antioxidant Activity

The compound's antioxidant potential has also been explored. It has been associated with the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound can be utilized in various therapeutic applications:

Drug Development

The compound serves as a lead structure for developing new antimicrobial and anticancer agents. Its derivatives can be synthesized to optimize efficacy and reduce toxicity .

Chemical Probes

Due to its unique structure, it can be employed as a chemical probe in biochemical research to study mechanisms of action in cellular processes or disease models .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidine-2-thione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Observations :

- Thione vs. Ketone : The thione group (C=S) reduces hydrogen-bonding capacity compared to the ketone (C=O), likely decreasing solubility in polar solvents.

- Benzotriazole Role : The benzotriazole moiety may act as a metal-binding ligand or stabilize intermediates in synthetic pathways, a feature shared across analogs .

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidine-2-thione (CAS No. 305860-13-3) is a heterocyclic compound that combines the structural features of benzotriazole and pyrrolidine. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C11H12N4S

- Molecular Weight : 232.3 g/mol

- Structure : The compound features a pyrrolidine ring attached to a benzotriazole moiety, with a thione functional group.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. The antibacterial activity of several benzotriazole derivatives has been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, compounds similar to this compound have shown promising results against these pathogens.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 17h | Staphylococcus aureus | Comparable to Ciprofloxacin |

| 20 | Trypanosoma cruzi | Effective at 50 μg/mL |

| 22b' | Candida albicans | MIC values from 1.6 to 25 μg/ml |

In a study on structural analogs, it was found that introducing hydrophobic groups can enhance antimicrobial efficacy. Specifically, modifications on the benzotriazole ring improved activity against both bacterial and fungal strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have shown that benzotriazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro tests demonstrated that certain derivatives exhibited cytotoxic effects on human cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | < 10 |

| MCF7 (breast) | < 15 |

| A549 (lung) | < 20 |

These findings suggest that the thione group in this compound may contribute to its anticancer properties by enhancing interactions with cellular targets .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial resistance or cancer cell survival pathways. Preliminary studies suggest potential inhibition of key enzymes associated with pathogen metabolism and cancer cell proliferation .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Antimicrobial Efficacy : A study demonstrated that a series of benzotriazole derivatives exhibited potent activity against Staphylococcus aureus, with some compounds showing MIC values lower than traditional antibiotics like Ciprofloxacin .

- Anticancer Properties : Research focused on pyrrolidine derivatives revealed significant cytotoxicity against various cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic potential .

Q & A

Q. Designing a SAR study: Which substituents on the benzotriazole or pyrrolidine rings should be prioritized for enhancing antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.